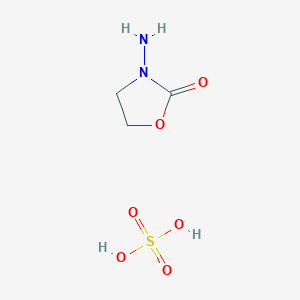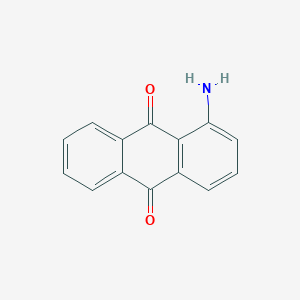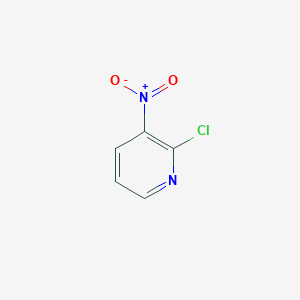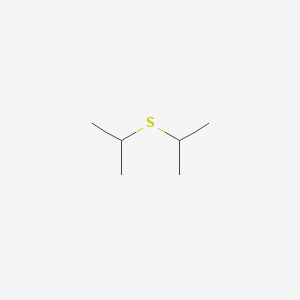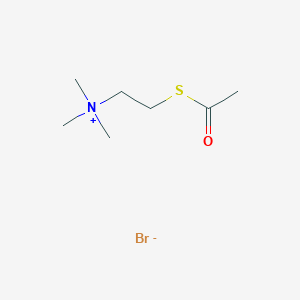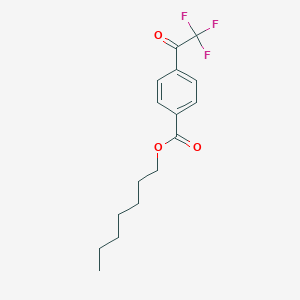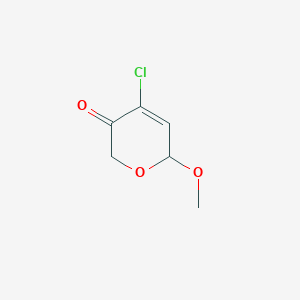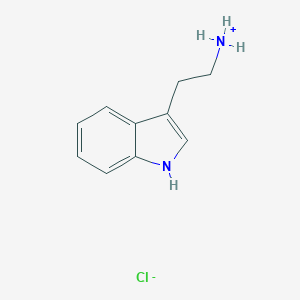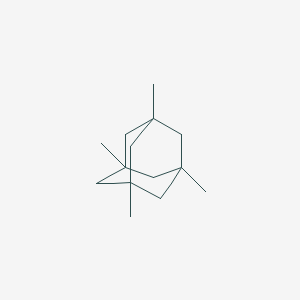
1,3,5,7-Tetramethyladamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Tetramethyladamantane, also known as memantine, is a synthetic compound that belongs to the adamantane family. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and slow down the progression of the disease.
作用机制
1,3,5,7-Tetramethyladamantane acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents the overstimulation of the neuron, which can lead to cell death. Memantine also increases the release of acetylcholine, a neurotransmitter that is important for learning and memory.
生化和生理效应
1,3,5,7-Tetramethyladamantane has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. Memantine has a good safety profile and is well-tolerated by patients. The most common side effects are dizziness, headache, and constipation.
实验室实验的优点和局限性
1,3,5,7-Tetramethyladamantane is a useful tool for studying the NMDA receptor and its role in neurological disorders. It has a good safety profile and is well-tolerated by animals. However, the synthesis process is complex and the yield is relatively low. Memantine is also expensive, which can limit its use in lab experiments.
未来方向
There are several future directions for research on 1,3,5,7-tetramethyladamantane. One area of research is the development of new and more efficient synthesis methods. Another area of research is the investigation of 1,3,5,7-Tetramethyladamantane's potential use in other neurological disorders such as multiple sclerosis and epilepsy. Finally, there is a need for more research on the long-term effects of 1,3,5,7-Tetramethyladamantane on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion
1,3,5,7-Tetramethyladamantane, or 1,3,5,7-Tetramethyladamantane, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. The synthesis process is complex and the yield is relatively low, but 1,3,5,7-Tetramethyladamantane has a good safety profile and is well-tolerated by patients. There are several future directions for research on 1,3,5,7-tetramethyladamantane, including the development of new synthesis methods and the investigation of its potential use in other neurological disorders.
合成方法
The synthesis of 1,3,5,7-tetramethyladamantane is a multi-step process that involves the reaction of 1,3-dibromoadamantane with methylamine to form 1,3,5,7-tetramethyladamantane. The final product is purified using recrystallization. The yield of the synthesis process is around 50%.
科学研究应用
1,3,5,7-Tetramethyladamantane has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
属性
CAS 编号 |
1687-36-1 |
|---|---|
产品名称 |
1,3,5,7-Tetramethyladamantane |
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC 名称 |
1,3,5,7-tetramethyladamantane |
InChI |
InChI=1S/C14H24/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h5-10H2,1-4H3 |
InChI 键 |
UJSORZVCMMYGBS-UHFFFAOYSA-N |
SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |
规范 SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |
其他 CAS 编号 |
1687-36-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



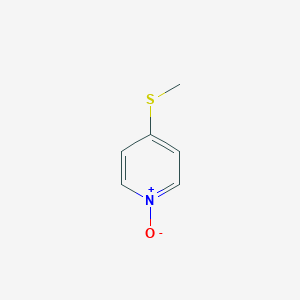
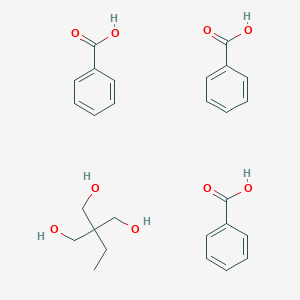
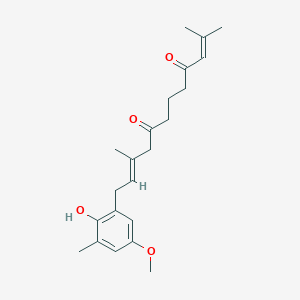
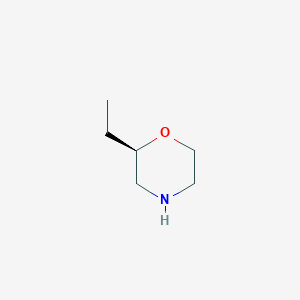
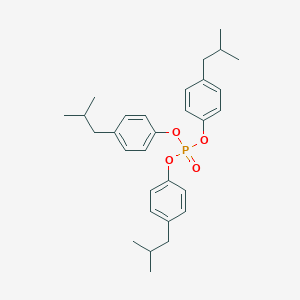
![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)
